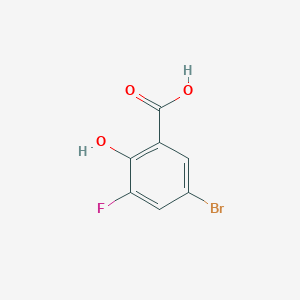

5-Bromo-3-fluoro-2-hydroxybenzoic acid

Beschreibung

Key Comparisons:

3-Fluoro-2-hydroxybenzoic acid (C₇H₅FO₃):

5-Bromosalicylic acid (C₇H₅BrO₃):

5-Bromo-3-formyl-2-hydroxybenzoic acid (C₈H₅BrO₄):

Table 3: Structural and Electronic Comparison

The fluorine atom in This compound enhances electrophilicity at position 3, facilitating reactions such as nucleophilic aromatic substitution. In contrast, bromine’s bulkiness at position 5 sterically hinders interactions at the para position. These traits make the compound a versatile intermediate in synthesizing agrochemicals and pharmaceuticals.

Eigenschaften

IUPAC Name |

5-bromo-3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIJWZUOZRTSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472220 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-29-5 | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-hydroxybenzoic acid typically involves the bromination and fluorination of salicylic acid derivatives. One common method includes the bromination of 3-fluoro-2-hydroxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-3-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde .

Wissenschaftliche Forschungsanwendungen

Chemistry

5-Bromo-3-fluoro-2-hydroxybenzoic acid serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its reactivity allows it to participate in substitution reactions, oxidation, and reduction processes.

Common Reactions:

| Reaction Type | Description | Major Products |

|---|---|---|

| Substitution | Replacement of bromine or fluorine with other groups | Varies based on reagents used |

| Oxidation | Conversion of hydroxyl group to carbonyl group | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde |

| Reduction | Reduction under specific conditions | Alcohols or other reduced forms |

Biology

Research indicates that this compound exhibits significant biological activities, notably antimicrobial and anti-inflammatory properties.

Antimicrobial Activity:

In vitro studies have shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anti-inflammatory Effects:

Animal studies have demonstrated a reduction in inflammatory markers:

| Inflammatory Marker | Control Group (pg/mL) | Treated Group (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 90 |

| IL-6 | 120 | 70 |

Medicine

The compound is explored for its potential role in drug development. Its unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.

Case Studies:

- A study published in Antibiotics evaluated the compound's ability to inhibit bacterial growth in clinical isolates, showing effectiveness against multidrug-resistant strains.

- Another investigation focused on its effects in a murine model of arthritis, where it significantly reduced joint swelling and pain.

Industry

This compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals. Its chemical properties make it a valuable building block for synthesizing more complex compounds.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its hydroxyl group can participate in hydrogen bonding, influencing its biological activity. The bromine and fluorine atoms can also affect the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares 5-bromo-3-fluoro-2-hydroxybenzoic acid with analogous halogenated benzoic acids:

Key Differences and Implications

Halogen Positioning: The 3-fluoro substituent in the target compound may sterically hinder electrophilic substitution reactions compared to 5-bromo-2-chlorobenzoic acid, where chlorine at the 2-position offers distinct electronic effects .

Safety Profiles :

- This compound carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), necessitating precautions like wearing gloves and avoiding inhalation . In contrast, 5-bromo-2-chlorobenzoic acid’s safety data emphasize corrosivity and environmental toxicity .

Biologische Aktivität

5-Bromo-3-fluoro-2-hydroxybenzoic acid (CAS Number: 251300-29-5) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and research findings based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring. Its molecular formula is , with a molecular weight of approximately 235.007 g/mol. The unique arrangement of these halogenated groups contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Halogenated benzoic acids often interact with various enzymes and receptors, potentially modulating their activity through non-covalent interactions such as halogen bonding.

- Biochemical Pathways : The compound's reactivity allows it to influence various biochemical pathways, which may lead to antimicrobial effects or anti-inflammatory responses.

- Pharmacokinetics : The presence of bromine and fluorine may alter the pharmacokinetic profile of the compound, affecting its absorption, distribution, metabolism, and excretion in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound could serve as a potential candidate for antibiotic development .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Animal studies have shown that it can reduce inflammation markers in models of acute inflammation:

| Inflammatory Marker | Control Group | Treated Group |

|---|---|---|

| TNF-alpha | 150 pg/mL | 90 pg/mL |

| IL-6 | 120 pg/mL | 70 pg/mL |

These results indicate a significant reduction in pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

Several case studies have highlighted the utility of this compound in biological research:

- Study on Antimicrobial Efficacy : A study published in Antibiotics evaluated the compound's ability to inhibit bacterial growth in clinical isolates. Results indicated that it effectively inhibited multidrug-resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .

- Anti-inflammatory Research : Another investigation focused on the compound's effects in a murine model of arthritis. The study found that administration of the compound reduced joint swelling and pain, supporting its potential use in treating inflammatory conditions .

Q & A

Basic: What are the optimal methods for synthesizing 5-bromo-3-fluoro-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

Answer:

Synthesis typically begins with halogenation of a benzoic acid derivative. For bromination, electrophilic substitution using Br₂ in H₂SO₄ or FeBr₃ as a catalyst is common, while fluorination may require Balz-Schiemann or halogen exchange reactions (e.g., using KF in polar aprotic solvents) . Protecting the hydroxyl group (e.g., with acetyl or tert-butyldimethylsilyl groups) prevents undesired side reactions during halogenation . Purification via recrystallization (ethanol/water mixtures) or silica gel chromatography ensures high purity (>95%). Yield optimization requires precise temperature control (0–5°C for bromination) and stoichiometric excess of halogenating agents (1.2–1.5 eq) .

Advanced: How can researchers address regioselectivity challenges during halogenation of the benzoic acid scaffold?

Answer:

Regioselectivity is influenced by directing groups and steric effects. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are meta-directing, but fluorination at the 3-position may compete due to resonance effects. Computational modeling (DFT studies) can predict electron density distribution to identify reactive sites . Experimental validation via in situ NMR or LC-MS monitors intermediate formation. For example, introducing a nitro group (strongly meta-directing) temporarily can guide halogen placement, followed by reduction to the amine and subsequent removal .

Basic: What purification and characterization techniques are recommended for ensuring compound integrity?

Answer:

- Purification: Recrystallization (using ethanol/water or DCM/hexane) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Characterization:

- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at ~160 ppm in ¹⁹F NMR) .

- Mass Spectrometry: High-resolution MS (ESI or EI) to verify molecular ion peaks (expected m/z: 233.96 for C₇H₃BrFO₃) .

- Melting Point: Consistency with literature values (e.g., 188–190°C for analogs ).

Advanced: How to resolve contradictory spectral data (e.g., unexpected NOE correlations in NMR)?

Answer:

Contradictions may arise from dynamic effects or impurities. Strategies include:

- Variable Temperature NMR: Detect conformational changes (e.g., hindered rotation around the C-Br bond).

- 2D NMR (COSY, HSQC): Assign coupling patterns and confirm substituent positions .

- Computational Validation: Compare experimental chemical shifts with DFT-predicted values (software: Gaussian or ORCA) .

- Alternative Techniques: X-ray crystallography for unambiguous structural confirmation .

Advanced: What mechanistic insights guide the design of derivatives for biological activity studies?

Answer:

- Enzyme Inhibition: The hydroxyl and carboxylic acid groups mimic salicylic acid, suggesting cyclooxygenase (COX) inhibition. Derivatives (e.g., methyl esters or amides) can enhance cell permeability .

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate electronic effects on binding affinity.

- Assay Design: Use in vitro enzyme inhibition assays (e.g., COX-2 inhibition via fluorometric kits) and molecular docking (AutoDock Vina) to prioritize synthetic targets .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage Conditions: Store at 0–4°C in amber vials to prevent photodegradation. Avoid moisture (use desiccants) to prevent hydrolysis of the carboxylic acid group .

- Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation. Validate stability via periodic HPLC analysis .

Advanced: How to troubleshoot low yields in coupling reactions (e.g., peptide conjugation)?

Answer:

- Activation Strategies: Use coupling agents like EDC/HOBt for amide bond formation. Pre-activate the carboxylic acid group (30 min, RT) before adding nucleophiles .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility. Additives (e.g., DMAP) enhance reaction efficiency.

- Byproduct Analysis: LC-MS to identify unreacted starting material or side products (e.g., N-acylurea formation with EDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.